molecular formula C4H10N4O3 B14223222 1,4-Dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate CAS No. 828268-67-3

1,4-Dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate

Katalognummer: B14223222
CAS-Nummer: 828268-67-3
Molekulargewicht: 162.15 g/mol
InChI-Schlüssel: XDOKITHQEBQPNK-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Vorbereitungsmethoden

The synthesis of 1,4-Dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dimethylamine with hydrazine derivatives, followed by nitration to introduce the nitrate group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .

Industrial production methods may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems helps in scaling up the production while ensuring safety and quality control.

Analyse Chemischer Reaktionen

1,4-Dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1,4-Dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex triazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a lead compound for the development of new drugs.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with biological targets and pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 1,4-Dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .

Vergleich Mit ähnlichen Verbindungen

1,4-Dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate can be compared with other triazole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the presence of the nitrate group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

828268-67-3

Molekularformel

C4H10N4O3

Molekulargewicht

162.15 g/mol

IUPAC-Name

1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium;nitrate

InChI

InChI=1S/C4H9N3.NO3/c1-6-3-5-7(2)4-6;2-1(3)4/h3H,4H2,1-2H3;/q;-1/p+1

InChI-Schlüssel

XDOKITHQEBQPNK-UHFFFAOYSA-O

Kanonische SMILES

C[NH+]1CN(C=N1)C.[N+](=O)([O-])[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.